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Compound of Interest

Compound Name: Z-VEID-FMK

Cat. No.: B15568806 Get Quote

Technical Support Center: Z-VEID-FMK
Welcome to the technical support center for Z-VEID-FMK, a selective and irreversible inhibitor

of caspase-6. This resource is designed to assist researchers, scientists, and drug

development professionals in ensuring the stability and activity of Z-VEID-FMK in solution for

successful experimental outcomes.

Frequently Asked Questions (FAQs)
Q1: What is Z-VEID-FMK and what is its mechanism of action?

Z-VEID-FMK is a cell-permeable peptide inhibitor of caspase-6. Its sequence, VEID (Val-Glu-

Ile-Asp), is recognized by caspase-6. The fluoromethyl ketone (FMK) group at the C-terminus

forms an irreversible covalent bond with the cysteine residue in the active site of caspase-6,

thereby inactivating the enzyme.[1][2] The N-terminal benzyloxycarbonyl (Z) group enhances

its cell permeability.[1]

Q2: How should I reconstitute and store Z-VEID-FMK?

For optimal stability, Z-VEID-FMK should be reconstituted in high-purity, anhydrous DMSO to

create a stock solution, typically at a concentration of 10-20 mM. Once reconstituted, the

DMSO stock solution should be aliquoted into single-use volumes to avoid repeated freeze-

thaw cycles and stored at -20°C or -80°C. Under these conditions, the stock solution is

generally stable for up to 6 months.
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Q3: What is the recommended working concentration for Z-VEID-FMK in cell culture?

The optimal working concentration of Z-VEID-FMK is highly dependent on the cell type, the

specific apoptotic stimulus, and the duration of the experiment. A dose-response experiment is

strongly recommended to determine the most effective concentration for your specific model.

However, a general starting range is between 10 µM and 100 µM.

Q4: How stable is Z-VEID-FMK in aqueous cell culture medium?

Peptide-based inhibitors with FMK groups can be susceptible to hydrolysis in aqueous

solutions. While specific half-life data for Z-VEID-FMK in cell culture media at 37°C is not

readily available, it is highly recommended to prepare working solutions fresh for each

experiment by diluting the DMSO stock solution into the cell culture medium immediately before

use. Long-term storage of Z-VEID-FMK in aqueous solutions is not advised.

Q5: Is Z-VEID-FMK toxic to cells?

Z-VEID-FMK is generally considered non-toxic at effective inhibitory concentrations. However,

the DMSO solvent used for reconstitution can be toxic to some cell lines at higher

concentrations. It is crucial to keep the final concentration of DMSO in the cell culture medium

below 0.5% (v/v), and ideally below 0.1%. Always include a vehicle control (cells treated with

the same concentration of DMSO as the Z-VEID-FMK treated cells) in your experiments to

account for any solvent effects.

Q6: Can Z-VEID-FMK inhibit other caspases or proteases?

While Z-VEID-FMK is designed to be a selective inhibitor of caspase-6, like many peptide-

based inhibitors, it may exhibit some off-target activity at higher concentrations. The broader

class of FMK-based peptide inhibitors has been reported to inhibit other cysteine proteases

such as cathepsins. For experiments requiring high specificity, it is advisable to use the lowest

effective concentration of Z-VEID-FMK and consider including a negative control peptide, such

as Z-FA-FMK, which is known to inhibit cathepsins but not caspases.

Data Presentation
Table 1: Recommended Storage Conditions for Z-VEID-FMK
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Form
Storage
Temperature

Recommended
Duration

Notes

Lyophilized Powder -20°C to -70°C Up to 1 year

Store under

desiccating

conditions.

Reconstituted in

DMSO (Stock

Solution)

-20°C or -80°C Up to 6 months
Aliquot to avoid

freeze-thaw cycles.

Diluted in Aqueous

Media (Working

Solution)

37°C (in incubator) For immediate use
Prepare fresh for each

experiment.

Table 2: Suggested Working Concentrations of Z-VEID-FMK in Various Cell Lines

Cell Line Apoptotic Stimulus
Effective
Concentration

Reference

HeLa Shiga Toxin 1 20 µM

Jurkat
Anti-Fas antibody, UV

radiation
10-50 µM

SH-SY5Y Camptothecin 1 µM Abcam Product Page

Granulosa Cells

(HGL5)
Etoposide 50 µM

HepG2 S-(+)-ketamine 50 µM
MedChemExpress

Product Page

Experimental Protocols & Workflows
Caspase-6 Signaling Pathway in Apoptosis
Caspase-6 is an executioner caspase that, once activated, cleaves a variety of cellular

substrates, leading to the morphological and biochemical hallmarks of apoptosis. Its activation

can be initiated by upstream initiator caspases such as caspase-8 and caspase-9.
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Caption: Caspase-6 activation and inhibition by Z-VEID-FMK.

General Experimental Workflow for Using Z-VEID-FMK
This workflow outlines the key steps for incorporating Z-VEID-FMK into a typical cell-based

apoptosis experiment.
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Caption: General workflow for Z-VEID-FMK experiments.
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Detailed Protocol: Western Blot for Cleaved PARP
This protocol describes the detection of cleaved PARP, a downstream substrate of executioner

caspases, as a marker of apoptosis following treatment with Z-VEID-FMK.

Materials:

Z-VEID-FMK stock solution (10 mM in DMSO)

Cell culture medium

Apoptosis-inducing agent

Phosphate-buffered saline (PBS)

RIPA lysis buffer with protease inhibitors

BCA protein assay kit

SDS-PAGE gels

Transfer buffer

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibody against PARP (detects both full-length and cleaved forms)

HRP-conjugated secondary antibody

Enhanced chemiluminescence (ECL) substrate

Procedure:

Cell Seeding and Treatment:

Seed cells at an appropriate density in multi-well plates and allow them to adhere

overnight.
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Pre-treat cells with the desired concentration of Z-VEID-FMK (or vehicle control) for 1-2

hours.

Add the apoptosis-inducing agent and incubate for the desired time period.

Cell Lysis:

Wash cells with ice-cold PBS.

Lyse cells in RIPA buffer on ice for 30 minutes.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Collect the supernatant containing the protein lysate.

Protein Quantification:

Determine the protein concentration of each lysate using a BCA assay.

Western Blotting:

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

Separate proteins by electrophoresis.

Transfer proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

Wash the membrane with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane with TBST.

Detect the signal using an ECL substrate and an imaging system.
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Analysis:

Compare the levels of full-length PARP (approx. 116 kDa) and cleaved PARP (approx. 89

kDa) between different treatment groups. A decrease in full-length PARP and an increase

in cleaved PARP indicates apoptosis. Z-VEID-FMK treatment should reduce the amount of

cleaved PARP.

Troubleshooting Guide
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Issue Possible Cause(s) Suggested Solution(s)

Incomplete or no inhibition of

apoptosis

Suboptimal Z-VEID-FMK

concentration: The

concentration may be too low

for your specific cell line or

stimulus.

Perform a dose-response

curve to determine the optimal

inhibitory concentration (e.g.,

10, 25, 50, 100 µM).

Timing of treatment: The

inhibitor was added too late to

prevent caspase activation.

Add Z-VEID-FMK 1-2 hours

before or at the same time as

the apoptotic stimulus.

Degradation of Z-VEID-FMK:

The inhibitor may have

degraded in the aqueous

culture medium.

Prepare the working solution of

Z-VEID-FMK fresh from the

DMSO stock immediately

before each experiment.

Caspase-independent cell

death: The observed cell death

may be occurring through a

pathway that does not involve

caspase-6.

Investigate other cell death

pathways such as necroptosis

or autophagy. Use a pan-

caspase inhibitor like Z-VAD-

FMK to determine if the cell

death is caspase-dependent.

Unexpected cell toxicity

High DMSO concentration:

The final concentration of

DMSO in the culture medium is

too high.

Ensure the final DMSO

concentration is below 0.5%,

and preferably below 0.1%.

Include a DMSO vehicle

control.

Off-target effects: At high

concentrations, Z-VEID-FMK

may have off-target effects.

Use the lowest effective

concentration determined from

your dose-response

experiment.

Cell line sensitivity: Some cell

lines may be particularly

sensitive to the inhibitor or the

solvent.

Perform a toxicity test with a

range of Z-VEID-FMK

concentrations and DMSO

concentrations on your specific

cell line.
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Variability between

experiments

Inconsistent Z-VEID-FMK

activity: Repeated freeze-thaw

cycles of the stock solution can

lead to degradation.

Aliquot the reconstituted

DMSO stock solution into

single-use volumes and store

at -20°C or -80°C.

Inconsistent cell conditions:

Variations in cell passage

number, confluency, or health

can affect experimental

outcomes.

Use cells within a consistent

passage number range and

ensure they are healthy and at

a consistent confluency at the

start of each experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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